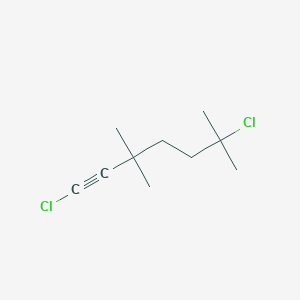

1,6-Dichloro-3,3,6-trimethylhept-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

109749-70-4 |

|---|---|

Molecular Formula |

C10H16Cl2 |

Molecular Weight |

207.14 g/mol |

IUPAC Name |

1,6-dichloro-3,3,6-trimethylhept-1-yne |

InChI |

InChI=1S/C10H16Cl2/c1-9(2,7-8-11)5-6-10(3,4)12/h5-6H2,1-4H3 |

InChI Key |

QFSURJYBQNJGDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C)(C)Cl)C#CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,6 Dichloro 3,3,6 Trimethylhept 1 Yne

Retrosynthetic Strategies for the 1,6-Dichloro-3,3,6-trimethylhept-1-yne Scaffold

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process illuminates potential synthetic pathways by identifying key bond disconnections and the corresponding forward-synthesis reactions.

Disconnection Analysis for the Heptyne Backbone

The carbon skeleton of this compound can be disconnected at several strategic locations. A primary disconnection is often made to break the molecule into two fragments of comparable complexity. One logical approach involves the disconnection of the C4–C5 bond. This suggests a synthetic route where a nucleophilic four-carbon fragment containing the gem-dimethyl group and a latent alkyne could be coupled with a three-carbon electrophilic fragment containing the precursor to the 6-chloro-6-methyl group.

Alternatively, a disconnection at the C2–C3 bond, adjacent to the quaternary center, could be considered. This approach might leverage a conjugate addition reaction where an organometallic reagent adds to an α,β-unsaturated system. A third strategy involves disconnecting the acetylenic C-C bond, which would rely on the alkylation of a smaller metallated alkyne. researchgate.netchemistrysteps.com

| Method | Precursor Type | Typical Reagents | Key Advantages |

|---|---|---|---|

| Exhaustive α-Methylation | Ester or Ketone | LDA or NaH, followed by excess CH₃I | Direct method from simple carbonyls. |

| Conjugate Addition | α,β-Unsaturated Ester/Ketone | (CH₃)₂CuLi (Lithium dimethylcuprate) | High efficiency for quaternary center formation. |

Strategies for Terminal Alkyne and Remote Halogen Incorporation

The synthesis of the terminal 1-chloroalkyne and the tertiary chloride at the C6 position requires careful planning, as these functional groups are often installed in the later stages of a synthesis to avoid interference with other reactions.

Terminal Alkyne Formation: The terminal alkyne functionality is a versatile handle in organic synthesis. wikipedia.orgkhanacademy.org Retrosynthetic disconnection of the alkyne points to an aldehyde precursor. Well-established one-carbon homologation reactions can convert an aldehyde into a terminal alkyne. The Corey-Fuchs reaction, which involves the formation of a dibromoalkene followed by treatment with a strong base like n-butyllithium, is a reliable two-step method. organic-chemistry.orgalfa-chemistry.comjk-sci.com A one-pot alternative is the Seyferth-Gilbert homologation, particularly using the Bestmann-Ohira reagent, which is effective for converting aldehydes directly to terminal alkynes under milder conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.comsynarchive.com

Halogen Incorporation:

1-Chloroalkyne: The chlorine atom on the alkyne is typically installed by treating a terminal alkyne with an electrophilic chlorine source. acs.org An efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of a silver salt catalyst, such as silver nitrate (B79036), which facilitates the chlorination under mild conditions. researchgate.net Another approach involves the nitrosative cleavage of a 4-chloroisoxazolinone precursor. rsc.orgrsc.org

Remote Tertiary Chloride (C6): The introduction of the chlorine atom at the tertiary C6 position can be approached in two main ways. The first is through the conversion of a precursor functional group, most commonly a tertiary alcohol, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. The second, more advanced strategy involves a late-stage, site-selective C(sp³)–H chlorination. Recent developments have shown that specific catalyst systems can selectively chlorinate tertiary C-H bonds in the presence of other, more reactive sites. nih.govresearchgate.netescholarship.orgberkeley.edu This approach can significantly shorten synthetic routes by functionalizing an otherwise inert position. researchgate.net

De Novo Synthetic Approaches to the Trimethylhept-1-yne Core

A de novo synthesis involves constructing a complex molecule from simple, readily available starting materials. wikipedia.org Based on the retrosynthetic analysis, a plausible forward synthesis for this compound can be designed.

Formation of the Heptane (B126788) Skeleton with Branched Methyl Groups

A potential synthetic route can commence with the formation of the core carbon structure. One could envision starting from a molecule that already contains the gem-dimethyl group, such as 3,3-dimethyl-γ-butyrolactone. This lactone can be opened and elaborated to build the heptane chain.

A hypothetical synthetic sequence is outlined below:

Grignard Addition: Reaction of 3,3-dimethyl-γ-butyrolactone with methylmagnesium bromide would yield a diol after workup.

Oxidation: Selective oxidation of the primary alcohol in the resulting diol would furnish a keto-alcohol.

Chain Elongation: The ketone can be converted to an alkene via a Wittig reaction, followed by hydroboration-oxidation to introduce a terminal alcohol. This sequence effectively extends the carbon chain.

Functional Group Manipulation: The newly formed primary alcohol can be oxidized to an aldehyde, setting the stage for alkyne formation. The tertiary alcohol from the initial Grignard step is carried through and serves as the precursor for the C6-chloride.

Introduction of the Terminal Alkyne Functionality

With the branched heptanal (B48729) skeleton in hand, containing a tertiary alcohol at C6 and an aldehyde at C1, the final functional groups can be installed.

Alkyne Synthesis: The aldehyde at C1 can be converted to a terminal alkyne using the Bestmann-Ohira reagent. santiago-lab.com This reaction is known for its high yields and tolerance of various functional groups. organic-chemistry.org This one-pot procedure is often preferred over the two-step Corey-Fuchs reaction for its operational simplicity. chem-station.com

Dichlorination: The final step is the introduction of the two chlorine atoms.

The tertiary alcohol at the C6 position can be converted to the corresponding tertiary chloride using thionyl chloride (SOCl₂) in the presence of a base like pyridine.

The terminal alkyne is then chlorinated at the C1 position using N-chlorosuccinimide and a catalytic amount of silver nitrate to yield the final target molecule, this compound. researchgate.net

| Step | Intermediate/Product | Reagents and Conditions | Transformation |

|---|---|---|---|

| 1 | 4,4,6-Trimethylheptane-1,6-diol | Start with a suitable precursor, build the skeleton via Grignard and other C-C bond forming reactions. | Skeleton Formation |

| 2 | 6-Hydroxy-4,4,6-trimethylheptanal | Selective oxidation of the primary alcohol (e.g., using PCC or DMP). | Oxidation |

| 3 | 4,4,6-Trimethylhept-1-yn-6-ol | Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, MeOH. | Alkyne Formation |

| 4 | 6-Chloro-4,4,6-trimethylhept-1-yne | SOCl₂, Pyridine. | Tertiary Chlorination |

| 5 | This compound | N-Chlorosuccinimide (NCS), cat. AgNO₃. | Alkyne Chlorination |

Stereoselective Installation of Gem-Dimethyl Groups

The gem-dimethyl group at the C3 position is a key structural feature of this compound. Its construction requires methods that can efficiently create a quaternary carbon center. Stereoselective installation, while not leading to a chiral center in this specific target, is a hallmark of advanced synthesis, often providing superior control and efficiency.

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of gem-dialkyl substituents on the connecting chain. wikipedia.orglucp.net This principle is a powerful tool in synthetic chemistry for facilitating the formation of cyclic intermediates that can serve as precursors to acyclic structures like the one found in the target molecule.

The effect is primarily kinetic, stemming from a change in the bond angles of the acyclic precursor. wikipedia.org When two hydrogen atoms on a methylene (B1212753) group are replaced by bulkier alkyl groups, such as methyl groups, the bond angle between these groups increases. Consequently, the internal bond angle of the carbon chain is compressed, bringing the reactive ends of the molecule closer together and increasing the probability of a successful intramolecular reaction. lucp.netnih.gov This proximity favors the transition state for cyclization, thereby lowering the activation energy and increasing the reaction rate. nih.gov While originally considered a purely kinetic phenomenon, some studies suggest a thermodynamic contribution as well, with gem-disubstitution leading to a slight reduction in ring strain energy in the resulting cyclic product. wikipedia.orgacs.org

In a hypothetical synthesis of a precursor for this compound, the Thorpe-Ingold effect could be leveraged to construct the 3,3-dimethyl moiety by facilitating a cyclization reaction. For example, a suitably functionalized acyclic molecule could be designed to undergo an intramolecular cyclization to form a five- or six-membered ring containing the gem-dimethyl group. This cyclic intermediate could then be opened through a subsequent reaction to reveal the desired acyclic carbon skeleton. The acceleration provided by the gem-dimethyl groups would make the cyclization step more efficient and higher-yielding compared to a non-substituted equivalent. lucp.netresearchgate.net

| Principle | Primary Consequence | Application in Synthesis | Example Reaction Types |

|---|---|---|---|

| Angle Compression | Increased rate of intramolecular cyclization. wikipedia.org | Facilitates the formation of cyclic precursors containing quaternary carbons. | Lactonization, Olefin Metathesis, Anionic Cyclization. wikipedia.orgnih.gov |

| Reduced Activation Enthalpy | Thermodynamically more favorable transition state. nih.gov | Improves yields and efficiency of ring-closing reactions. | Intramolecular Diels-Alder reactions. wpmucdn.com |

| "Reactive-Rotamer" Hypothesis | Higher population of conformers suitable for reaction. nih.gov | Promotes specific reaction pathways in complex molecules. | Formation of helices in peptide foldamers. wikipedia.org |

Desymmetrization is a powerful strategy for converting a prochiral molecule, which possesses a plane of symmetry or a center of inversion, into a chiral molecule. rsc.org In the context of installing a gem-dimethyl group, this approach involves starting with a symmetrical precursor and selectively functionalizing one of the two methyl groups (or a precursor to them), thereby breaking the symmetry and creating a stereocenter. unc.edu While the C3 position in this compound is not a stereocenter, desymmetrization methodologies represent a state-of-the-art approach for the controlled construction of such quaternary centers.

Modern C-H activation methodologies have enabled the desymmetrization of gem-dimethyl groups through diastereotopic group selection. unc.edu For instance, transition metal-catalyzed reactions, such as those employing rhodium (III), can achieve enantioselective C(sp³)-H amidation of a gem-dimethyl group. researchgate.net In such a process, a chiral catalyst differentiates between the two chemically equivalent methyl groups of the prochiral substrate, leading to the formation of a new C-N bond at only one of them with high enantioselectivity. researchgate.net This strategy effectively transforms the prochiral gem-dimethyl unit into a chiral quaternary center.

The application of this strategy in natural product synthesis highlights its utility in creating complex stereochemical arrays efficiently. rsc.orgdntb.gov.ua For a precursor to the target compound, a desymmetrization approach could involve an enantioselective reaction on a symmetric substrate containing a gem-dimethyl group, followed by further transformations that might ultimately remove the initial chirality but retain the core carbon skeleton. This method offers a high degree of control over the molecular architecture.

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of C-C bonds under mild conditions that are often inaccessible through traditional methods. rsc.orgresearchgate.net This methodology is particularly relevant for the modification of complex molecules and the installation of specific structural motifs, including gem-dimethyl groups. scienceopen.comresearchgate.netamm-journal.org

The core principle of photoredox catalysis involves a photocatalyst that, upon absorbing visible light, becomes electronically excited. This excited-state catalyst can then engage in single-electron transfer (SET) with an organic substrate, generating highly reactive radical intermediates. nih.gov These radicals can then participate in a variety of bond-forming reactions. For the installation of a gem-dimethyl group, a photoredox-catalyzed approach could involve the generation of a carbon-centered radical on a precursor molecule, which then reacts with a methyl radical source or undergoes a cascade of reactions to build the quaternary center. unipv.it

Research has shown that photoredox catalysis can be applied to the modification of natural products to introduce gem-dimethyl groups, which can enhance properties such as stability, solubility, and biological activity. scienceopen.comscienceopen.com By combining photoredox catalysis with other catalytic cycles, such as those involving nickel or palladium, chemists can achieve challenging cross-coupling reactions to form C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds, which are fundamental to constructing the framework of molecules like this compound. nih.govnih.gov

Halogenation Chemistry for Selective Chlorine Introduction

The introduction of two chlorine atoms at the specific C1 (vinylic) and C6 (tertiary) positions of the hept-1-yne backbone requires highly selective and compatible halogenation methods. The distinct electronic and steric environments of these positions necessitate different strategic approaches.

Chlorination at the C6 Position (Tertiary C(sp³)-H Bond): The C6 position of the target molecule is a tertiary carbon, making the corresponding C-H bond a prime target for selective radical chlorination. While classical methods using reagents like chlorine gas are often unselective and lead to mixtures of products, modern C-H functionalization reactions offer remarkable precision. nih.gov

One advanced method involves using a combination of an azidoiodinane and a copper(II) chloride complex. nih.govnih.govescholarship.org Under mild conditions, the azidoiodinane generates a highly selective hydrogen-atom abstractor that preferentially targets electron-rich and sterically accessible tertiary C-H bonds. The resulting alkyl radical is then efficiently trapped by the copper(II) chloride, which acts as a chlorine atom transfer agent, to yield the desired tertiary chloride with high selectivity and in good yield. nih.govnih.gov Another strategy employs aminium radicals, generated photochemically from N-chloroamines, which serve as both the hydrogen-atom abstractor and the chlorinating agent, demonstrating high selectivity for tertiary C-H bonds. torvergata.it These methods are highly tolerant of other functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.govescholarship.org

| Method | Reagents | Key Features | Limitations |

|---|---|---|---|

| Classical Radical Chlorination | Cl₂ gas, UV light | Industrially important for simple alkanes. nih.gov | Low site-selectivity, harsh conditions, formation of isomeric mixtures. nih.gov |

| Azidoiodinane/CuCl₂ System | Azidoiodinane, Copper(II) chloride complex | High selectivity for tertiary C-H bonds, mild conditions, excellent functional group tolerance. nih.govnih.gov | Requires stoichiometric reagents. |

| Photochemical Aminium Radical | N-chloroamines, acid, light | Catalytic, high selectivity based on steric and polar effects. torvergata.it | Requires photochemical setup. |

| Iron-based Catalysis | Fe(acacen)Cl, TFA | Catalytic, mimics enzymatic halogenation. researchgate.net | Can have competing hydroxylation side reactions. researchgate.net |

Chlorination at the C1 Position (Terminal Alkyne): The chloroalkyne moiety at the C1 position is typically not formed by direct chlorination of a terminal alkyne. Instead, its synthesis relies on the dehydrohalogenation of a suitable dihaloalkane or dihaloalkene precursor. This topic is further detailed in the subsequent section. The halogenation of an alkyne with one equivalent of Cl₂ typically results in a trans-dichloroalkene, while two equivalents lead to a tetrachloroalkane, neither of which is the desired product. pitt.edumasterorganicchemistry.com

The synthesis of alkynes, particularly terminal alkynes, is commonly achieved through double dehydrohalogenation of dihaloalkanes. longdom.org This elimination reaction involves the removal of two equivalents of a hydrogen halide (HX) from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) using a strong base. jove.comjove.com

The reaction proceeds via two consecutive E2 elimination steps. jove.comjove.com A strong base, most commonly sodium amide (NaNH₂) in liquid ammonia, is required to facilitate the second elimination from the intermediate vinyl halide, which is less reactive than the initial alkyl halide. masterorganicchemistry.comchemistrysteps.com

For the synthesis of a terminal alkyne, such as the one in this compound, the choice of precursor is critical. A synthetic route could involve the preparation of a 1,1-dichloro or 1,2-dichloro precursor at the appropriate end of the carbon chain. Treatment with a strong base would then induce the double elimination to form the terminal triple bond. A crucial consideration for terminal alkynes is their acidity (pKa ≈ 25). The strong base used for the elimination (like NaNH₂) will also deprotonate the newly formed terminal alkyne, creating an acetylide anion. jove.commasterorganicchemistry.com Therefore, at least three equivalents of the base are often necessary: two for the eliminations and one for the deprotonation. The synthesis is completed by an aqueous workup (e.g., adding water or a weak acid) to protonate the acetylide and yield the final terminal alkyne product. jove.comchemistrysteps.com

| Dihalide Precursor | Typical Base | Equivalents of Base (for terminal alkyne) | Key Reaction Steps |

|---|---|---|---|

| Vicinal Dihalide (e.g., R-CHCl-CH₂Cl) | Sodium amide (NaNH₂) | ≥ 3 | Two successive E2 eliminations followed by deprotonation and subsequent protonation. jove.comjove.com |

| Geminal Dihalide (e.g., R-CH₂-CHCl₂) | Sodium amide (NaNH₂) | ≥ 3 | Two successive E2 eliminations followed by deprotonation and subsequent protonation. jove.comjove.com |

| Vicinal Dihalide | Potassium hydroxide (B78521) (KOH) | 2 (may require high temperatures) | Less effective for the second elimination; often stops at the vinyl halide. orgoreview.com |

Dehydrohalogenation Reactions in Terminal Alkyne Synthesis

Reaction Conditions for this compound Synthesis

The synthesis of this compound would most likely be achieved through a double dehydrohalogenation of a precursor like 1,1,2,6-tetrachloro-3,3,6-trimethylheptane. This reaction is typically performed in the presence of a strong base. openstax.org The choice of base, solvent, temperature, and reaction time is critical for maximizing the yield of the desired alkyne and minimizing side reactions.

Strong bases are essential for the elimination of two equivalents of hydrogen halide (HX) to form the triple bond. unacademy.com Commonly used bases for this type of transformation include sodium amide (NaNH₂) in liquid ammonia, or potassium hydroxide (KOH) in a suitable solvent like ethanol. chemistrysteps.comwikipedia.org Given the presence of a tertiary chloride at the 6-position, which is also susceptible to elimination, reaction conditions must be carefully selected to favor the formation of the alkyne without causing unwanted elimination at the other end of the molecule.

The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, which involves a concerted step where the base removes a proton and the leaving group departs simultaneously. libretexts.orgchemistrysteps.com The formation of the alkyne from a vicinal dihalide occurs through a vinylic halide intermediate. fiveable.meopenstax.org

Below is an interactive table summarizing typical reaction conditions for the dehydrohalogenation synthesis of alkynes, which would be applicable for the synthesis of this compound.

| Parameter | Condition | Rationale and Considerations |

| Base | Sodium Amide (NaNH₂), Potassium Hydroxide (KOH), Sodium Ethoxide (NaOEt) | A strong base is required for the double elimination. chemistrysteps.com NaNH₂ is very effective but requires cryogenic temperatures (liquid ammonia). KOH is a more common and less hazardous option. |

| Solvent | Liquid Ammonia (for NaNH₂), Ethanol, Dimethyl Sulfoxide (DMSO) | The solvent must be able to dissolve the reactants and be stable under the strong basic conditions. Ethanol is often used with KOH. |

| Temperature | -33 °C (for NaNH₂/NH₃) to elevated temperatures (e.g., 78 °C for KOH/Ethanol) | Higher temperatures generally favor elimination reactions. libretexts.org However, careful temperature control is needed to prevent side reactions. |

| Reaction Time | Several hours | The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion. |

| Precursor | 1,1,2,6-Tetrachloro-3,3,6-trimethylheptane | A vicinal dihalide at the C1 and C2 positions is necessary for the double dehydrohalogenation to form the terminal alkyne. |

Role of Phase-Transfer Catalysts in Dehydrohalogenation

In many industrial and laboratory-scale syntheses, dehydrohalogenation reactions are carried out in a two-phase system, typically consisting of an aqueous solution of a base (like sodium hydroxide) and an organic solvent containing the halogenated substrate. google.com Because the reactants are in separate phases, the reaction rate is often very slow. Phase-transfer catalysts (PTCs) are employed to overcome this issue. google.com

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. google.com For dehydrohalogenation, the PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. rsc.org Once in the organic phase, the hydroxide ion can act as a base to effect the dehydrohalogenation of the organic substrate. google.com

The catalytic cycle can be described as follows:

The cation of the PTC (e.g., R₄N⁺) pairs with the hydroxide anion (OH⁻) at the interface of the two phases.

The resulting ion pair (R₄N⁺OH⁻) is soluble in the organic phase and diffuses into it.

In the organic phase, the hydroxide ion performs the dehydrohalogenation on the substrate, producing the alkyne, water, and a halide ion (e.g., Cl⁻).

The PTC cation then pairs with the newly formed halide ion and transports it back to the aqueous phase, completing the cycle.

The use of PTCs offers several advantages:

Avoids the need for strong, hazardous bases like sodium amide.

Allows the use of inexpensive bases like NaOH or KOH.

Often results in milder reaction conditions (lower temperatures).

Can increase reaction rates and yields.

Advanced Synthetic Techniques and Optimization

To improve the synthesis of complex molecules like this compound, modern chemistry looks beyond traditional batch processing and incorporates principles of process intensification and sustainability.

Flow Chemistry Applications in Halogenated Alkyne Synthesis

Flow chemistry, or continuous flow synthesis, is a process where a chemical reaction is run in a continuously flowing stream rather than in a batch-type reactor. rsc.org Reactants are pumped into a mixing device and then flowed through a tube or pipe, where the reaction takes place.

This technology offers significant advantages for the synthesis of halogenated alkynes:

Enhanced Safety: Dehydrohalogenation reactions can be highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, mitigating the risk of runaway reactions. researchgate.net

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity, reducing the formation of byproducts. acs.org

Scalability: Scaling up a reaction in flow chemistry simply involves running the reactor for a longer period or using a larger reactor, which is often more straightforward and safer than scaling up a batch reaction. researchgate.net

Handling of Hazardous Reagents: Flow systems can be designed to handle hazardous intermediates or reagents in a closed and controlled environment, minimizing operator exposure.

For the synthesis of this compound, a flow system could be designed where a solution of the tetrachloro precursor and a solution of the base (potentially with a PTC) are continuously mixed and then passed through a heated reactor coil to achieve the double dehydrohalogenation. rsc.org

Green Chemistry Principles in Synthesis Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sigmaaldrich.com The application of its 12 principles is crucial for developing sustainable synthetic routes.

The following interactive table outlines how green chemistry principles can be applied to the synthesis of this compound.

| Principle | Application in Synthesis Design |

| 1. Prevention | Design the synthesis to minimize waste generation. This can be achieved by optimizing reaction conditions to maximize yield and reduce byproducts. libretexts.org |

| 2. Atom Economy | Design synthetic methods to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Elimination reactions inherently have lower atom economy, but choosing efficient reagents can improve it. |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. For example, using KOH instead of the more hazardous NaNH₂. libretexts.org |

| 4. Designing Safer Chemicals | This principle relates to the final product's properties, which are intrinsic to the target molecule. |

| 5. Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂. Phase-transfer catalysis can enable the use of water as a primary solvent. dokumen.pub |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. Using highly active catalysts (like PTCs) or flow chemistry can reduce energy requirements by allowing for lower temperatures and shorter reaction times. libretexts.org |

| 7. Use of Renewable Feedstocks | Whenever feasible, starting materials should be derived from renewable resources rather than depleting ones like petroleum. |

| 8. Reduce Derivatives | Minimize or avoid the use of protecting groups or temporary modifications, as these steps add reagents and generate waste. nih.gov A well-designed synthesis of the target compound would avoid such steps. |

| 9. Catalysis | Use catalytic reagents in preference to stoichiometric reagents. Phase-transfer catalysts are a prime example, as they are used in small amounts and are regenerated. sigmaaldrich.com |

| 10. Design for Degradation | Design chemical products so that at the end of their function they can break down into innocuous products. |

| 11. Real-time Analysis for Pollution Prevention | Implement in-process monitoring (e.g., using spectroscopic techniques in a flow reactor) to control the reaction in real-time and prevent the formation of hazardous byproducts. libretexts.org |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. Using flow chemistry can significantly improve the safety of a potentially hazardous reaction. nih.gov |

By integrating these advanced methodologies and principles, the synthesis of this compound can be approached in a manner that is not only efficient and high-yielding but also safer and more environmentally responsible.

Mechanistic Organic Chemistry and Reactivity Profiles of 1,6 Dichloro 3,3,6 Trimethylhept 1 Yne

Electrophilic Addition Reactions of the Terminal Alkyne

The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed by breaking the two pi (π) bonds of the alkyne and forming new single bonds. For a terminal alkyne such as 1,6-dichloro-3,3,6-trimethylhept-1-yne, these additions can exhibit specific regioselectivity and stereoselectivity.

The halogenation of alkynes, such as the addition of chlorine (Cl₂), is a classic example of an electrophilic addition reaction. libretexts.org The reaction can proceed in two stages: the addition of one equivalent of the halogen to form a dihaloalkene, followed by the addition of a second equivalent to yield a tetrahaloalkane. libretexts.org

The initial interaction involves the polarization of the halogen molecule as it approaches the nucleophilic alkyne. The π electrons of the triple bond attack the electrophilic halogen, leading to the formation of an intermediate. lumenlearning.com

In the chlorination of many alkynes, the reaction is believed to proceed through a cyclic chloronium ion intermediate, similar to what is observed in the halogenation of alkenes. masterorganicchemistry.comlibretexts.org This three-membered ring is formed when a chlorine atom is simultaneously bonded to both carbons of the original triple bond. youtube.com The formation of this bridged intermediate has important stereochemical implications. masterorganicchemistry.com

However, the mechanism for alkyne halogenation can be more complex than for alkenes, and in some cases, a vinyl cation intermediate may be formed, particularly with terminal alkynes. jove.comchemistrysteps.com The stability of the vinyl cation is generally lower than that of an alkyl carbocation, which can affect the reaction rate. libretexts.orgchemistrysteps.com For this compound, the formation of a vinyl cation would be on the second carbon of the hept-1-yne chain.

The formation of the bridged halonium ion intermediate is key to the observed stereoselectivity of the reaction. The subsequent step involves the attack of a chloride ion (Cl⁻) on this intermediate. This attack occurs from the side opposite to the bridging chlorine atom, in a process known as backside attack. youtube.com This results in the anti-addition of the two chlorine atoms across the triple bond. libretexts.orgmasterorganicchemistry.comlibretexts.org The product of the first addition of chlorine to this compound would therefore be predominantly the (E)-1,2,7-trichloro-4,4,7-trimethylhept-1-ene. While anti-addition is the major pathway, some reactions of alkynes with halogens can also produce a minor amount of the syn-addition product. youtube.com

While alkynes possess two π bonds, they are generally less reactive than alkenes towards electrophilic addition. lumenlearning.comquora.com This seemingly counterintuitive observation can be attributed to a couple of factors. The π electrons in an alkyne are held more tightly by the sp-hybridized carbons, which have more s-character and are more electronegative than the sp²-hybridized carbons of an alkene. ucsb.edu Consequently, the alkyne is a weaker nucleophile.

Furthermore, the vinyl cation intermediate formed from an alkyne is less stable than the corresponding alkyl carbocation formed from an alkene. libretexts.orgchemistrysteps.com This leads to a higher activation energy for the electrophilic addition to alkynes, making the reaction kinetically slower. lumenlearning.comlibretexts.org Thermodynamically, the addition reactions to alkynes are generally more exothermic than those to alkenes. libretexts.org

Table 1: Illustrative Relative Rates of Halogenation This table presents generalized, illustrative data for the relative rates of bromination for simple, unsubstituted alkenes and alkynes to demonstrate the typical reactivity trend. Actual rates for this compound would require experimental determination.

| Substrate | Relative Rate of Bromination |

|---|---|

| Alkene (e.g., cis-2-Butene) | ~10,000 |

When an unsymmetrical reagent like a hydrogen halide (HX) adds to a terminal alkyne, the regiochemistry of the addition becomes important. The outcome is governed by the stability of the intermediate carbocation.

Markovnikov Addition: In the addition of a hydrogen halide, such as HCl, to this compound, the reaction typically follows Markovnikov's rule. libretexts.orglumenlearning.com This rule states that the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms. lumenlearning.com In this case, the hydrogen would add to the terminal carbon (C1), and the chloride would add to the second carbon (C2). This is because the resulting vinyl cation at C2 is more substituted and therefore more stable. libretexts.orgyoutube.com The addition of a second equivalent of HCl would also follow this rule, leading to a geminal dihalide, where both chlorines are attached to the same carbon. libretexts.orgyoutube.com

Anti-Markovnikov Addition: It is also possible to achieve anti-Markovnikov addition, where the hydrogen adds to the more substituted carbon and the halogen to the less substituted carbon. libretexts.org This is typically achieved for the addition of HBr in the presence of peroxides, which initiates a free-radical mechanism. libretexts.orglibretexts.orglibretexts.org

Table 2: Predicted Products of HX Addition to this compound

| Reagent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HCl (1 equivalent) | Standard | 1,2,6-Trichloro-3,3,6-trimethylhept-1-ene | Markovnikov |

The presence of two chlorine atoms at positions 1 and 6 in the hept-1-yne chain is expected to have an electronic influence on the reactivity of the alkyne. Chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain.

Although the chlorine atoms are remote from the triple bond, their combined inductive effect would pull electron density away from the alkyne, making it less nucleophilic. This deactivation would likely result in a slower rate of electrophilic addition compared to a similar alkyne without the chloro substituents. The effect would be modest due to the distance, but it would nevertheless contribute to a slight reduction in the alkyne's reactivity towards electrophiles.

Mechanistic Pathways for Halogenation (e.g., Chlorine Addition)

Nucleophilic Substitution Reactions at C1 and C6 Chlorinated Centers

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, and this compound presents two distinct sites for such reactions: the primary sp-hybridized carbon at the C1 position and the tertiary sp³-hybridized carbon at the C6 position. The reactivity of these centers is governed by a combination of electronic and steric factors.

The gem-dimethyl group at the C3 position exerts a significant steric influence on the molecule. This steric hindrance is particularly pronounced for reactions at the C1 position. For a nucleophile to attack the C1 carbon, it must approach in close proximity to the bulky gem-dimethyl group. This steric congestion can be expected to slow the rate of nucleophilic substitution at this position, particularly for bimolecular substitution (SN2) type mechanisms which require a backside attack. libretexts.org

Electronically, the gem-dimethyl groups are electron-donating through an inductive effect. This effect can influence the stability of any potential carbocation intermediates that might form during a substitution reaction.

The two chlorinated centers in this compound exhibit different reactivities towards nucleophiles, largely dictated by the substitution pattern of the carbon to which the chlorine is attached.

C1 (Primary Vinyl Chloride): The chlorine atom at the C1 position is attached to an sp-hybridized carbon of the alkyne. Vinylic halides are generally unreactive towards SN2 reactions due to the high energy of the transition state and the increased strength of the C-Cl bond involving an sp-hybridized carbon. SN1 reactions are also disfavored due to the instability of the resulting vinylic carbocation.

C6 (Tertiary Alkyl Chloride): The chlorine atom at the C6 position is attached to a tertiary carbon. Tertiary alkyl halides are prone to undergo nucleophilic substitution via an SN1 mechanism, which proceeds through a stable tertiary carbocation intermediate. quora.comyoutube.com However, strong bases may favor elimination reactions (E2). Due to significant steric hindrance from the three alkyl groups attached to the C6 carbon, SN2 reactions at this center are highly unlikely. quora.comyoutube.com

The relative reactivity is therefore highly dependent on the reaction conditions. Under conditions that favor SN1 reactions (e.g., polar protic solvents, weak nucleophiles), the tertiary C6 chloride is expected to be more reactive. Conversely, with strong, non-basic nucleophiles, substitution might be forced at the C1 position, though this would likely require harsh conditions. With strong bases, elimination at the C6 position is a likely competing pathway.

| Reactive Center | Substitution Pattern | Expected Dominant Mechanism | Relative Reactivity | Influencing Factors |

| C1-Cl | Primary Vinylic | Generally unreactive | Low | sp hybridization, unstable vinylic carbocation |

| C6-Cl | Tertiary Alkylic | SN1 / E2 | High (under SN1 conditions) | Stable tertiary carbocation, steric hindrance |

Radical Reactions and Potential Pathways Involving Chlorinated Heptynes

Free radical reactions offer an alternative pathway for the transformation of this compound. These reactions are typically initiated by heat or light and proceed through radical intermediates. masterorganicchemistry.comlibretexts.org

In the presence of a radical initiator, homolytic cleavage of a C-H bond can occur. The stability of the resulting carbon radical determines the selectivity of the reaction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. masterorganicchemistry.com Therefore, in this compound, the hydrogen atoms on the C5 and C7 carbons are potential sites for radical abstraction.

A common radical reaction is free-radical halogenation. fiu.edu Treatment of the molecule with a halogen such as bromine in the presence of UV light could lead to substitution of a hydrogen atom. The selectivity would favor the formation of a more substituted alkyl halide.

Another potential radical pathway involves the alkyne moiety. Radical addition to the triple bond can occur, leading to the formation of vinyl radicals. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.

| Potential Radical Reaction | Initiation | Key Intermediates | Expected Major Product(s) |

| Free-Radical Halogenation | UV light, Heat | Alkyl radicals | Halogenated derivatives at various positions |

| Radical Addition to Alkyne | Radical initiator | Vinyl radicals | Trans-dihaloalkenes |

Cycloaddition Reactions and Alkyne Functionalization

The alkyne functional group in this compound is a versatile handle for cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. wiley-vch.deresearchgate.net

One of the most well-known cycloaddition reactions of alkynes is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile. Reaction with a suitable diene would lead to the formation of a cyclohexadiene derivative. The regioselectivity of this reaction would be influenced by the electronic nature of the substituents on both the diene and the dienophile.

Another important class of cycloaddition reactions for alkynes is the 1,3-dipolar cycloaddition. youtube.com For example, reaction with an azide (B81097) would yield a triazole, a reaction often catalyzed by copper(I) in "click chemistry". libretexts.org Reaction with a nitrile oxide would produce an isoxazole.

Metal-catalyzed [2+2+2] cycloadditions are also a powerful tool for the synthesis of aromatic rings. nih.gov In the presence of a suitable catalyst, such as a cobalt or rhodium complex, three alkyne molecules can trimerize to form a benzene (B151609) ring. Co-cyclotrimerization with other alkynes or nitriles can also lead to a variety of substituted aromatic and heteroaromatic compounds.

| Cycloaddition Type | Reactant | Product Type |

| [4+2] Cycloaddition | Diene | Cyclohexadiene |

| 1,3-Dipolar Cycloaddition | Azide | Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |

| [2+2+2] Cycloaddition | Alkyne (trimerization) | Substituted Benzene |

Functional Group Interconversions for Further Chemical Transformations

Functional group interconversions (FGIs) are essential strategies in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions. numberanalytics.comimperial.ac.uk Both the chloro and alkyne functionalities of this compound can be subjected to a variety of FGIs.

The chloro groups can be converted to other functional groups through nucleophilic substitution reactions as discussed previously. For instance, the tertiary chloride at C6 could be converted to an alcohol via an SN1 reaction with water, or to an ether using an alcohol as the nucleophile. ub.edu The chloro groups can also be transformed into other halides via the Finkelstein reaction. vanderbilt.edu

The alkyne moiety offers a plethora of possibilities for functional group interconversions. youtube.com For example:

Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.

Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, would yield a ketone at the C2 position. Anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which would lead to an aldehyde at the C1 position after tautomerization of the initially formed enol.

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, leading to the formation of carboxylic acids.

| Initial Functional Group | Reagents | Resulting Functional Group |

| Tertiary Alkyl Chloride (C6) | H₂O | Tertiary Alcohol |

| Tertiary Alkyl Chloride (C6) | ROH | Ether |

| Alkyne | H₂, Lindlar's Catalyst | cis-Alkene |

| Alkyne | Na, NH₃ | trans-Alkene |

| Alkyne | H₂/Pd-C | Alkane |

| Alkyne | H₂SO₄, HgSO₄, H₂O | Ketone |

| Alkyne | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde |

| Alkyne | 1. O₃ 2. H₂O | Carboxylic Acids |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6 Dichloro 3,3,6 Trimethylhept 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic molecules. For 1,6-dichloro-3,3,6-trimethylhept-1-yne, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex structure.

The 1H NMR spectrum of this compound provides key insights into the electronic environment of its protons. The alkynyl proton (H-1) is particularly noteworthy. Protons attached to sp-hybridized carbons typically resonate in a distinct region of the spectrum, generally between δ 1.7 and 3.1 ppm. libretexts.org This shielded position is a result of the cylindrical magnetic anisotropy induced by the π-electron cloud of the triple bond when subjected to an external magnetic field. libretexts.org

A significant feature in the spectrum of terminal alkynes is the phenomenon of long-range coupling. libretexts.org The alkynyl proton can couple with protons separated by more than three bonds. In the case of this compound, the alkynyl proton (H-1) would be expected to exhibit long-range coupling with the methylene (B1212753) protons at the C-4 position, resulting in a finely split signal, likely a triplet. This type of coupling across the alkyne functional group is a valuable diagnostic tool for confirming the structure.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (≡C-H) | ~2.0 - 2.5 | Triplet (t) |

| H-4 (-CH2-) | ~1.8 - 2.2 | Complex Multiplet |

| H-5 (-CH2-) | ~1.9 - 2.3 | Complex Multiplet |

| C3-CH3 (gem-dimethyl) | ~1.3 | Singlet (s) |

| C6-CH3 | ~1.6 | Singlet (s) |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary.

The 13C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The sp-hybridized carbons of the alkyne functional group (C-1 and C-2) are readily identified by their characteristic chemical shifts in the range of δ 65-90 ppm.

The spectrum also clearly reveals the presence of two quaternary carbon centers: C-3 and C-6. The carbon atom at C-3, bonded to two methyl groups, a methylene group, and the sp-hybridized C-2, would appear in the aliphatic region. The C-6 carbon, being substituted with a chlorine atom and a methyl group, would be significantly deshielded and shifted downfield. The presence of these signals, which would be absent in a DEPT-135 experiment, confirms the quaternary nature of these centers.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡CH) | ~70 - 75 |

| C-2 (-C≡) | ~80 - 85 |

| C-3 (-C(CH3)2-) | ~35 - 40 |

| C-4 (-CH2-) | ~45 - 50 |

| C-5 (-CH2-) | ~40 - 45 |

| C-6 (-C(Cl)(CH3)-) | ~70 - 75 |

| C-7 (C6-CH3) | ~25 - 30 |

| C-8/C-9 (C3-(CH3)2) | ~28 - 33 |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal 1H-1H coupling correlations. For instance, it would show a clear correlation between the methylene protons at C-4 and C-5, establishing their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected from the protons of the gem-dimethyl groups (C-8 and C-9) to the quaternary carbon C-3 and the sp-hybridized carbon C-2. Similarly, the alkynyl proton (H-1) would show a correlation to C-2 and C-3, confirming the connectivity around the alkyne.

Together, these 2D NMR experiments provide an irrefutable confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of novel synthetic compounds such as this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimentally determined elemental composition, which is crucial for distinguishing between molecules of the same nominal mass.

For this compound (molecular formula C₁₀H₁₆Cl₂), the exact mass of the molecular ion [M]⁺˙ can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion region will exhibit three distinct peaks: [M]⁺˙ (containing two ³⁵Cl atoms), [M+2]⁺˙ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺˙ (containing two ³⁷Cl atoms). The relative intensity ratio of these peaks is approximately 9:6:1, a signature pattern for dichlorinated compounds. libretexts.org HRMS can resolve these isotopic peaks and confirm their exact masses, providing strong evidence for the presence of two chlorine atoms.

The fragmentation pathways of this compound under electron ionization (EI) conditions can be predicted based on the stability of the resulting carbocations and radicals. The primary fragmentation processes for halogenated hydrocarbons often involve the cleavage of the carbon-halogen bond or alpha-cleavage. youtube.com

Key fragmentation pathways include:

Loss of a Chlorine Radical: A common initial fragmentation is the cleavage of a C-Cl bond to lose a chlorine radical (•Cl), resulting in a [M-Cl]⁺ cation. This fragment will still contain one chlorine atom and thus exhibit an isotopic peak pattern ([M-Cl]⁺ and [M-Cl+2]⁺) with a characteristic ~3:1 intensity ratio. libretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to a carbon bearing a chlorine atom is another prevalent pathway. For the chlorine at position 6, this could lead to the loss of a tert-butyl radical (•C(CH₃)₃) or a prop-2-yl radical, depending on which side of the C6-Cl bond cleavage occurs.

Cleavage leading to Stable Carbocations: The presence of gem-dimethyl groups at position 3 and a methyl group at position 6 can lead to fragmentation that forms stable tertiary carbocations. A significant fragmentation could be the cleavage of the C4-C5 bond, leading to the formation of a stable tert-butyl cation ([C₄H₉]⁺, m/z 57.0704) and a corresponding chlorinated radical fragment.

Propargylic Cleavage: The bond between C3 and C4 is susceptible to cleavage due to its position relative to the alkyne, which can stabilize an adjacent positive charge.

The table below details the calculated exact masses for the molecular ion and key predicted fragments of this compound.

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) | Expected Isotopic Pattern (Relative Intensity) |

| [C₁₀H₁₆³⁵Cl₂]⁺˙ | Molecular Ion (M) | 206.0629 | M (9), M+2 (6), M+4 (1) |

| [C₁₀H₁₆³⁵Cl³⁷Cl]⁺˙ | Molecular Ion (M+2) | 208.0599 | M (9), M+2 (6), M+4 (1) |

| [C₁₀H₁₆³⁷Cl₂]⁺˙ | Molecular Ion (M+4) | 210.0570 | M (9), M+2 (6), M+4 (1) |

| [C₁₀H₁₆³⁵Cl]⁺ | Loss of one ³⁵Cl radical | 171.0941 | M-Cl (3), M-Cl+2 (1) |

| [C₆H₁₀³⁵Cl]⁺ | Fragment from C4-C5 cleavage | 117.0471 | M'-Cl (3), M'-Cl+2 (1) |

| [C₄H₉]⁺ | tert-Butyl cation | 57.0704 | N/A |

Chromatographic Techniques for Purity Assessment and Intermediate Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring its synthesis by analyzing intermediates. Given the likely volatile nature of this chlorinated alkyne, Gas Chromatography (GC) is the most suitable technique. nih.goviltusa.comthermofisher.com

For purity assessment, a high-resolution capillary GC column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), would be effective for separating the target compound from potential impurities. orientjchem.org Impurities could include starting materials, reagents, solvent residues, or by-products from side reactions (e.g., isomers, over-chlorinated or under-chlorinated analogs). A Flame Ionization Detector (FID) can be used for quantification due to its robust response to hydrocarbons, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of the main peak as this compound and the tentative identification of any separated impurities based on their mass spectra. mdpi.comnih.gov The purity is determined by calculating the peak area percentage of the target compound relative to the total area of all detected peaks.

During the synthesis of this compound, GC-MS serves as a powerful tool for reaction monitoring. Aliquots can be taken from the reaction mixture at various time points to analyze the consumption of starting materials and the formation of intermediates and the final product. For example, if the synthesis involves the chlorination of a precursor alcohol like 3,3,6-trimethylhept-1-yne-6-ol, the GC-MS analysis would track the disappearance of the alcohol peak and the appearance of peaks corresponding to mono-chlorinated intermediates and the final di-chlorinated product. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize by-product formation.

A hypothetical GC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Computational Chemistry and Theoretical Investigations of 1,6 Dichloro 3,3,6 Trimethylhept 1 Yne

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of flexible molecules such as 1,6-dichloro-3,3,6-trimethylhept-1-yne. These methods allow for a detailed understanding of the molecule's potential energy surface and the factors governing its shape and stability.

The branched heptane (B126788) chain of this compound possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states connecting them. For a molecule with multiple rotatable bonds, the number of possible conformers can be substantial. nih.gov

Computational methods, such as molecular mechanics or more accurate quantum mechanical methods like Density Functional Theory (DFT), can be used to perform a systematic search of the conformational space. This process typically involves rotating the dihedral angles of the backbone and performing energy minimization for each starting geometry to find the nearest local minimum.

The relative energies of the resulting conformers determine their population at a given temperature, according to the Boltzmann distribution. For the branched heptane chain in this compound, steric hindrance between the bulky tert-butyl-like group at C3 and the chlorine and methyl groups at C6 will be a major factor in determining the preferred conformations. Gauche and anti conformations along the C3-C4 and C4-C5 bonds will have different energies, with anti-conformers generally being more stable for simple alkanes. nih.gov However, the presence of the chloro and methyl substituents can introduce additional stabilizing or destabilizing interactions.

Interactive Table: Calculated Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A | Anti (180°) | Anti (180°) | 0.00 |

| B | Gauche+ (60°) | Anti (180°) | 1.25 |

| C | Anti (180°) | Gauche- (-60°) | 1.80 |

| D | Gauche+ (60°) | Gauche+ (60°) | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical energy differences found in conformational analyses of substituted alkanes.

The electronic structure of this compound is significantly influenced by the presence of the chlorine atoms and the alkyne functional group. The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. unacademy.comanilmishra.name The π-electron clouds are located above and below and in front of and behind the C-C axis.

The high electronegativity of the chlorine atoms leads to a polarization of the C-Cl bonds, inducing partial positive charges (δ+) on the carbon atoms C1 and C6, and partial negative charges (δ-) on the chlorine atoms. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

The presence of the electron-withdrawing chlorine atom at C1 will affect the electron density of the adjacent alkyne group. This can influence the alkyne's reactivity towards electrophiles and nucleophiles. Computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The carbon atoms of the alkyne group (C1 and C2) in this compound are sp-hybridized. unacademy.comquora.com This hybridization results from the mixing of one s orbital and one p orbital, leading to two sp hybrid orbitals oriented linearly at 180° to each other. unacademy.com The remaining two p orbitals on each carbon atom are unhybridized and overlap to form the two π bonds of the triple bond. anilmishra.name

A key feature of sp hybridization is its high s-character (50%). youtube.com Since s orbitals are closer to the nucleus and hold electrons more tightly than p orbitals, the increased s-character makes sp-hybridized carbons more electronegative than sp2 (33% s-character) and sp3 (25% s-character) hybridized carbons. unacademy.commasterorganicchemistry.com This enhanced electronegativity affects the properties of the C-H bond in terminal alkynes, making the proton more acidic. In the case of this compound, the C1 carbon is bonded to a chlorine atom instead of a hydrogen atom. The high s-character of the C1 sp orbital will influence the strength and polarity of the C1-Cl and C1-C2 bonds. masterorganicchemistry.com

Interactive Table: Hybridization and s-Character of Carbon Atoms in this compound

| Carbon Atom | Hybridization | % s-Character |

| C1 (alkyne) | sp | 50% |

| C2 (alkyne) | sp | 50% |

| C3 | sp3 | 25% |

| C4 | sp3 | 25% |

| C5 | sp3 | 25% |

| C6 | sp3 | 25% |

| C7 | sp3 | 25% |

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally.

While this compound is already chlorinated, understanding the mechanism of further electrophilic chlorination of the alkyne bond is of theoretical interest. The reaction of an alkyne with an electrophile like Cl₂ is believed to proceed through a bridged halonium ion intermediate, similar to the mechanism for alkenes. masterorganicchemistry.com

Computational methods can be used to locate the transition state for the addition of a chlorine molecule across the triple bond. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its geometry provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. For the electrophilic chlorination of an alkyne, the transition state would likely involve a three-membered ring-like structure with the chlorine molecule interacting with the π-system of the alkyne. masterorganicchemistry.comrsc.org The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.govrsc.org For reactions involving unsymmetrical reagents or substrates, DFT can be used to predict the regio- and stereoselectivity of the reaction.

In a hypothetical electrophilic addition to the alkyne bond of this compound, the initial attack of the electrophile could, in principle, occur at either C1 or C2. The regioselectivity will be determined by the relative stabilities of the possible intermediates or transition states. DFT calculations can be used to compute the energies of these species. For example, in the addition of HCl to an alkyne, the proton will add to the carbon that leads to the more stable carbocation intermediate (Markovnikov's rule). masterorganicchemistry.com

The stereoselectivity of the addition (e.g., syn or anti addition) can also be predicted by comparing the activation energies of the transition states leading to the different stereoisomers. For halogenation of alkynes, anti-addition is often the major pathway, proceeding through a bridged halonium ion. masterorganicchemistry.com DFT calculations can model the approach of the nucleophile to this intermediate from either the same side (syn) or the opposite side (anti) and determine which pathway is energetically favored. nih.gov

Solvation Models and Explicit Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models are essential for predicting how a solvent might affect the reaction rates and mechanisms of this compound. These models can be broadly categorized into implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on the energies of reactants, transition states, and products. For a molecule like this compound, a polar solvent would be expected to stabilize any polar intermediates or transition states that may form during a reaction, potentially accelerating the reaction rate compared to a nonpolar solvent.

Explicit solvent models, on the other hand, involve including individual solvent molecules in the computational simulation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. For this compound, while it does not have hydrogen bond donating capabilities, the chlorine atoms could act as weak hydrogen bond acceptors. Explicit solvent models would be crucial for studying reactions in protic solvents where such specific interactions could play a significant role.

The choice of solvation model can have a considerable impact on the predicted reactivity. For instance, in a nucleophilic substitution reaction at the sp-hybridized carbon of the alkyne, the development of charge in the transition state would be stabilized to different extents by different solvents. A hypothetical study could compare the activation energy of such a reaction in a nonpolar solvent like hexane, a polar aprotic solvent like dimethylformamide (DMF), and a polar protic solvent like methanol (B129727).

Hypothetical Activation Energies for a Nucleophilic Attack on this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | None | 35.2 |

| Hexane | 1.9 | PCM | 33.8 |

| DMF | 36.7 | PCM | 28.5 |

| Methanol | 32.7 | PCM | 29.1 |

| Methanol | 32.7 | Explicit (ONIOM) | 27.9 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The table illustrates that as the polarity of the solvent increases, the activation energy is expected to decrease, indicating a faster reaction rate. The explicit solvent model for methanol shows a slightly lower activation energy than the implicit model, suggesting that specific hydrogen bonding interactions with the chlorine atoms and the developing negative charge on the alkyne in the transition state could further stabilize it.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like substituted dichloroalkynes, QSAR models can be developed to predict the reaction rates or selectivity based on various molecular descriptors.

Correlation of Electronic and Steric Parameters with Reaction Rates

The reactivity of this compound is governed by a combination of electronic and steric factors. Electronic parameters describe the electron distribution in the molecule, while steric parameters relate to its size and shape.

Electronic Parameters:

Hammett and Taft Parameters (σ, σ*): These parameters quantify the electron-donating or electron-withdrawing nature of substituents. For the subject compound, the chlorine atom on the alkyne has a significant electron-withdrawing effect, which can be quantified.

Calculated Properties: Quantum chemical calculations can provide descriptors like atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). A lower LUMO energy for the alkyne would suggest greater susceptibility to nucleophilic attack.

Steric Parameters:

Taft Steric Parameter (Es): This is an empirical parameter that quantifies the steric bulk of a substituent.

Sterimol Parameters (L, B1, B5): These parameters describe the length and width of a substituent in different dimensions. The bulky tert-butyl group at the 3-position and the methyl groups at the 6-position of this compound would exert significant steric hindrance.

A hypothetical QSAR study on a series of related dichloroalkynes might yield an equation of the following form:

log(k) = c₀ + c₁σ* + c₂Es + c₃L

where 'k' is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis. A positive value for c₁ would indicate that electron-withdrawing groups accelerate the reaction, while a negative value for c₂ would suggest that sterically bulky groups retard the reaction.

Hypothetical QSAR Data for a Series of Substituted Dichloroalkynes

| Compound | Substituent (R) | σ* | Es | log(k) |

| 1 | -CH₃ | 0.00 | 0.00 | -2.5 |

| 2 | -CH₂CH₃ | -0.10 | -0.07 | -2.7 |

| 3 | -CH(CH₃)₂ | -0.19 | -0.47 | -3.1 |

| 4 | -C(CH₃)₃ | -0.30 | -1.54 | -4.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Role of Remote Substituents on Alkyne Activation and Selectivity

Substituents that are not directly attached to the reactive center can still influence the reactivity and selectivity of a reaction. In this compound, the chloro and methyl groups at the 6-position are remote from the alkyne functionality.

These remote substituents can exert their influence through several mechanisms:

Inductive Effects: The electron-withdrawing chlorine atom at C6 can influence the electron density at the alkyne through the carbon chain, although this effect diminishes with distance.

Through-Space Interactions: In certain conformations, the remote substituents might be close enough in space to interact directly with the reactive site or with an approaching reagent.

Computational studies can be employed to investigate these remote substituent effects. For example, by comparing the calculated reaction barriers for a series of compounds where the substituents at the 6-position are varied, one could quantify the impact of these remote groups. Natural Bond Orbital (NBO) analysis could be used to trace the electronic delocalization pathways and understand how the electronic effects are transmitted through the molecular framework.

Synthetic Utility and Research Applications of 1,6 Dichloro 3,3,6 Trimethylhept 1 Yne

Contribution to Materials Science Research

In the realm of materials science, the unique functionalities of 1,6-dichloro-3,3,6-trimethylhept-1-yne present opportunities for the development of advanced materials with tailored properties. The alkyne group, in particular, is a key player in "click chemistry," a set of powerful and reliable reactions for materials synthesis and modification.

The terminal alkyne of the chloroalkyne moiety is an ideal handle for surface modification of polymers via click chemistry. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized surface and the alkyne-containing molecule. wikipedia.orgnih.govresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating functional polymer surfaces. mdpi.comnyu.eduresearchgate.net

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This reaction does not require a cytotoxic copper catalyst, making it particularly useful for biomedical applications. nih.govnih.gov By tethering this compound to a polymer surface, the remaining tertiary alkyl chloride functionality would be available for further post-functionalization, allowing for the creation of multifunctional surfaces.

Beyond surface functionalization, this compound has the potential to be incorporated directly into the backbone of polymers. Its bifunctional nature allows it to act as a monomer in polymerization reactions. For example, the chloroalkyne could participate in polymerization reactions specific to haloalkynes, while the tertiary alkyl chloride could be used as a site for cross-linking or grafting. researchgate.net

In the field of supramolecular chemistry, the rigid alkyne rod can be a useful element in the design of macrocycles and other complex architectures through self-assembly. The directional nature of the interactions involving the alkyne and the potential for further derivatization at the chloride positions could lead to the formation of novel supramolecular structures with interesting host-guest properties or applications in molecular recognition.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations for Selective Functionalization

The presence of two distinct carbon-chlorine bonds and a reactive alkyne moiety in 1,6-dichloro-3,3,6-trimethylhept-1-yne opens up numerous possibilities for the development of novel catalytic transformations. Future research could focus on the selective functionalization of this molecule, leveraging the differential reactivity of its functional groups.

The terminal chloroalkyne is a key feature for a variety of metal-catalyzed reactions. Gold and platinum catalysts, for instance, are known to activate haloalkynes for various transformations. scispace.com Research could be directed towards the hydrofunctionalization of the alkyne, which would allow for the stereoselective addition of a range of nucleophiles. scispace.com Ruthenium catalysts have also shown efficacy in the selective transformation of terminal alkynes, providing access to functionalized dienes, enol esters, and other valuable structures. rsc.org Furthermore, the development of photoredox and nickel dual catalysis could enable the syn-selective alkylarylation of the terminal alkyne, creating highly substituted and complex molecular architectures. nih.govresearchgate.net

The tertiary alkyl chloride presents another site for selective functionalization, although it is sterically hindered. Research into catalytic systems that can activate this C-Cl bond in the presence of the chloroalkyne would be highly valuable. This could involve the use of specific transition metal catalysts or photoredox catalysis to generate a tertiary radical, which could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

A significant challenge and a key area for future investigation will be the development of catalytic systems that can selectively target one of the two chloro groups or the alkyne, allowing for a stepwise and controlled functionalization of the molecule.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Catalytic System | Potential Transformation | Potential Product Class |

|---|---|---|---|

| Terminal Chloroalkyne | Gold(I) or Platinum(IV) | Hydrofunctionalization (e.g., hydration, hydroalkoxylation) | α-halomethyl ketones, β-haloenol ethers |

| Terminal Chloroalkyne | Ruthenium(II) | Selective additions | Functional dienes, enol esters |

| Terminal Chloroalkyne | Photoredox/Nickel Dual Catalysis | Alkylarylation | Trisubstituted alkenes |

| Terminal Chloroalkyne | Copper-Nitrogen-Carbon Catalysts | Oxidative Homo-coupling | Symmetrical 1,3-diynes |

| Tertiary Alkyl Chloride | Photoredox Catalysis | Radical-mediated C-C or C-X bond formation | Functionalized alkanes |

Investigation of Bioorthogonal Applications of Chlorinated Alkynes

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The alkyne group is a well-established functional handle in this field, most notably in copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry). acs.orgnih.gov The presence of a chlorine atom on the alkyne of this compound could modulate its reactivity and open new avenues for bioorthogonal applications.

Halogenated alkynes have been explored for their potential in bioorthogonal reactions. nih.gov The electronic effects of the halogen can activate the alkyne for reactions such as hydroamination, providing a basis for new ligation strategies. nih.gov Research could focus on the development of novel bioorthogonal reactions that are specific to chloroalkynes, potentially offering orthogonality to existing methods. The influence of the halogen on the kinetics and stability of the resulting conjugates would be a critical area of investigation.

Furthermore, the impact of the entire molecular structure, including the lipophilic trimethylheptyl chain, on cell permeability and localization could be explored. This could lead to the development of novel chemical probes for imaging or labeling specific cellular components. The stability of the tertiary chloride under physiological conditions would also need to be assessed to ensure it does not undergo unwanted side reactions.

Table 2: Potential Bioorthogonal Applications of this compound

| Bioorthogonal Strategy | Potential Role of the Chloroalkyne | Research Focus |

|---|---|---|

| Modified Azide-Alkyne Cycloaddition | Modulation of reactivity and stability of the resulting triazole. | Kinetic studies and stability analysis of the ligation product. |

| Novel Ligation Reactions | Activation of the alkyne for reactions with novel bioorthogonal partners. | Development of new bioorthogonal reaction pairs. |

| Chemical Probes | The lipophilic backbone could influence cellular uptake and localization. | Synthesis of fluorescent or affinity-tagged derivatives for cellular imaging. |

Comprehensive Studies on Chiral Induction and Asymmetric Synthesis

The carbon atom bearing the tertiary chloride in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods for the asymmetric synthesis of this and related chiral halogenated compounds is a significant and largely unexplored area of research.

Future investigations could focus on the development of catalytic asymmetric methods to introduce the tertiary chloride enantioselectively. This could involve the use of chiral catalysts in reactions such as the chlorination of a suitable precursor. eurekalert.orgnih.gov The synthesis of chiral halogenated compounds is an emerging field, with chiral alkyl halides being recognized for their potential in medicinal chemistry. mdpi.com